molecular formula C28H23F6N3O2 B3095462 3-[[(1S,2S)-1,2-Diphenyl-2-(dimethylamino)ethyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione CAS No. 1263205-97-5

3-[[(1S,2S)-1,2-Diphenyl-2-(dimethylamino)ethyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione

Cat. No.: B3095462
CAS No.: 1263205-97-5
M. Wt: 547.5
InChI Key: SQPFGTYBBLELED-URXFXBBRSA-N
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Description

The compound 3-[[(1S,2S)-1,2-Diphenyl-2-(dimethylamino)ethyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione (CAS: 1263205-97-5) is a cyclobutene-dione derivative with a complex stereochemical and functional architecture. Its molecular formula is C₂₈H₂₃F₆N₃O₂, and it has a molecular weight of 547.5 g/mol . Key physicochemical properties include:

  • XLogP3: 6.4 (indicating high lipophilicity)
  • Hydrogen bond donors/acceptors: 2/11
  • Topological polar surface area (TPSA): 61.4 Ų
  • Rotatable bonds: 8
  • Defined stereocenters: 2 (1S,2S configuration in the diphenylethylamine moiety) .

The structure features a central cyclobutene-dione core substituted with a 3,5-bis(trifluoromethyl)anilino group and a chiral diphenylethylamine side chain. The trifluoromethyl groups enhance metabolic stability and membrane permeability, while the aromatic diphenylethyl moiety may influence target binding affinity .

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F6N3O2/c1-37(2)24(17-11-7-4-8-12-17)21(16-9-5-3-6-10-16)36-23-22(25(38)26(23)39)35-20-14-18(27(29,30)31)13-19(15-20)28(32,33)34/h3-15,21,24,35-36H,1-2H3/t21-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPFGTYBBLELED-URXFXBBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[[(1S,2S)-1,2-Diphenyl-2-(dimethylamino)ethyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological activities, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclobutene core with multiple substituents that provide unique chemical properties. The presence of both amino and trifluoromethyl groups contributes to its reactivity and potential biological interactions.

Molecular Formula

  • C : 22
  • H : 23
  • N : 3
  • O : 2
  • F : 6

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets within the body. While specific targets remain to be fully elucidated, the following mechanisms have been suggested:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes related to cancer cell proliferation and viral replication.
  • Modulation of Cell Signaling Pathways : The structure may allow it to interfere with key signaling pathways involved in cell growth and apoptosis.

Anticancer Properties

Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various pathways. For instance, studies have shown that these compounds can modulate apoptosis-related proteins, leading to increased cancer cell death.

Antiviral Effects

Preliminary investigations suggest that the compound may interfere with viral replication processes. While specific viral targets have yet to be identified, the structural characteristics indicate potential antiviral activity.

Smooth Muscle Modulation

The compound has been implicated in the modulation of potassium channels, suggesting applications in treating disorders associated with smooth muscle contraction such as asthma and urinary incontinence.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation,
AntiviralInterference with viral replication ,
Smooth Muscle ModulationModulation of potassium channels,

Detailed Research Findings

  • Anticancer Studies : A study on cyclobutene derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the cyclobutene structure could enhance anticancer efficacy.
  • Antiviral Mechanisms : Research on similar compounds indicates potential mechanisms by which they may inhibit viral enzymes or disrupt viral entry into host cells.
  • Pharmacokinetic Studies : In silico analyses predict favorable absorption and distribution characteristics for this compound, suggesting good bioavailability which is crucial for therapeutic effectiveness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of cyclobutene-dione derivatives with variations in substituents and stereochemistry. Below is a detailed comparison with three analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Stereochemistry
Target Compound 1263205-97-5 C₂₈H₂₃F₆N₃O₂ 547.5 6.4 Diphenylethylamine, 3,5-bis(trifluoromethyl)anilino (1S,2S)
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione Not provided C₂₃H₂₂F₆N₃O₂ ~518.4 (estimated) ~5.8 Cyclohexylamine (replaces diphenylethylamine) (1R,2R)
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione 1454257-32-9 C₃₁H₂₇F₆N₃O₂ 587.6 ~7.1 Piperidinyl-diphenylethylamine (replaces dimethylamino group) (1R,2R)
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-((1-(6-methoxynaphthalen-2-yl)ethyl)amino)cyclobut-3-ene-1,2-dione Not provided C₂₉H₂₁F₆N₃O₃ ~597.5 ~6.9 Methoxynaphthalenyl-ethylamine (replaces diphenylethylamine) Not specified

Key Observations :

In contrast, the cyclohexyl analog introduces a non-aromatic, flexible ring, likely reducing π-π interactions but improving solubility due to reduced hydrophobicity. Its higher molecular weight (587.6 vs. 547.5) may affect pharmacokinetics (e.g., absorption, half-life). The methoxynaphthalenyl derivative incorporates an extended aromatic system, which could enhance fluorescence properties or modify target selectivity.

Stereochemistry :

  • The (1S,2S) configuration in the target compound contrasts with the (1R,2R) configurations in analogs . Stereochemical differences often lead to divergent biological activities, as seen in enantiomeric pairs of pharmaceuticals (e.g., thalidomide).

Physicochemical Properties :

  • Lipophilicity : The target compound’s XLogP3 (6.4) suggests moderate-to-high membrane permeability but may limit aqueous solubility. The cyclohexyl analog’s lower estimated XLogP (~5.8) could improve solubility, while the piperidinyl variant’s higher value (~7.1) may enhance tissue penetration .
  • Polar surface area : All compounds have TPSA values >60 Ų, indicating moderate polarity, which may influence blood-brain barrier penetration.

Research Implications and Gaps

  • Biological Activity: While structural and physicochemical data are available, direct comparative biological studies (e.g., enzyme inhibition, cytotoxicity) are absent in the provided evidence.
  • Stereochemical Impact : The (1S,2S) vs. (1R,2R) configurations warrant further investigation to determine enantiomer-specific activities.
  • Synthetic Feasibility : The methoxynaphthalenyl derivative demonstrates the feasibility of introducing diverse aromatic systems, enabling structure-activity relationship (SAR) studies.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclobutene-1,2-dione derivatives and sequential nucleophilic substitutions. Key steps include:
  • Amine functionalization : The (1S,2S)-diphenyl-ethylamine moiety is introduced via a stereospecific coupling reaction under inert conditions (argon/nitrogen atmosphere) to preserve chiral integrity.
  • Anilino group addition : The 3,5-bis(trifluoromethyl)anilino group is attached using a palladium-catalyzed Buchwald-Hartwig amination, requiring precise temperature control (80–100°C) and anhydrous solvents (e.g., THF or DMF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water mixtures) is essential to isolate the product with >95% purity.

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

  • Methodological Answer :
  • Storage : Keep in a dark, dry environment at 2–8°C in sealed amber vials to prevent photodegradation and moisture absorption .
  • Handling Precautions : Use glove boxes or fume hoods with nitrile gloves and protective eyewear. Avoid contact with oxidizing agents (e.g., peroxides) to prevent hazardous reactions .
  • Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products, particularly hydrolyzed cyclobutene-dione intermediates.

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR (in CDCl₃ or DMSO-d₆) to resolve stereochemical details (e.g., diphenyl-ethylamine configuration) and confirm trifluoromethyl group integration.
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) quantifies impurities.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 573.53 g/mol) and detects isotopic patterns from fluorine substituents .

Advanced Research Questions

Q. How can flow chemistry principles optimize the synthesis of this compound?

  • Methodological Answer :
  • Reactor Design : Use a continuous-flow microreactor to enhance heat/mass transfer during exothermic amination steps, reducing side reactions (e.g., dimerization).
  • Process Optimization : Apply Design of Experiments (DoE) to statistically model variables (temperature, residence time, catalyst loading). For example, a central composite design can identify optimal conditions for yield and enantiomeric excess .
  • In-line Monitoring : Integrate FTIR or UV-vis sensors for real-time reaction tracking, enabling rapid adjustment of flow rates or reagent ratios.

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational models (DFT calculations) to confirm peak assignments, especially for overlapping signals from aromatic protons.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., (1S,2S) configuration) by growing single crystals (solvent: dichloromethane/pentane) and analyzing diffraction patterns.
  • Dynamic NMR Studies : Use variable-temperature NMR to detect conformational flexibility in the cyclobutene-dione core that may cause signal splitting .

Q. What experimental strategies are recommended to study the compound’s reactivity under varying conditions?

  • Methodological Answer :
  • Kinetic Profiling : Conduct pseudo-first-order reactions with nucleophiles (e.g., thiols or amines) in buffered solutions (pH 4–10) to map reactivity trends.
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, analyzing degradation pathways via LC-MS.
  • Electrochemical Analysis : Cyclic voltammetry (in acetonitrile with 0.1 M TBAPF₆) identifies redox-active sites, informing potential applications in catalysis or materials science.

Key Research Notes

  • Stereochemical Sensitivity : The (1S,2S) configuration of the diphenyl-ethylamine group is critical for binding interactions in pharmacological studies; racemization during synthesis must be rigorously monitored .
  • Fluorine Effects : The 3,5-bis(trifluoromethyl) group enhances lipophilicity and metabolic stability, making the compound a candidate for medicinal chemistry optimization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[(1S,2S)-1,2-Diphenyl-2-(dimethylamino)ethyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[[(1S,2S)-1,2-Diphenyl-2-(dimethylamino)ethyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione

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